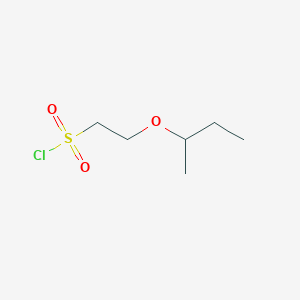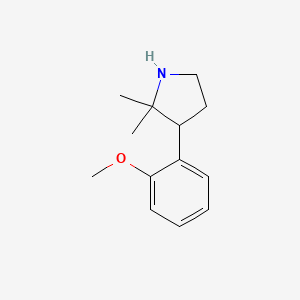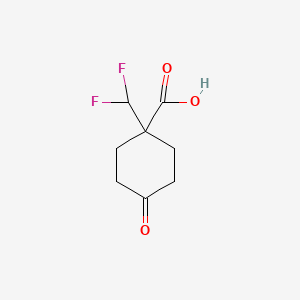
1-(Difluoromethyl)-4-oxocyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Difluoromethyl)-4-oxocyclohexane-1-carboxylic acid is a compound of interest in various fields of chemistry and industry. This compound features a difluoromethyl group attached to a cyclohexane ring, which also contains a ketone and a carboxylic acid functional group. The presence of the difluoromethyl group imparts unique chemical properties to the compound, making it valuable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of cyclohexanone derivatives using difluoromethylating agents such as ClCF2H or difluorocarbene reagents . The reaction conditions often involve the use of a base and a suitable solvent to facilitate the formation of the difluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yields and purity. The use of fluoroform (CHF3) as a difluoromethylating agent in a continuous flow setup has been reported to be effective . This method allows for precise control over reaction conditions, leading to efficient production of the desired compound.
化学反応の分析
Types of Reactions
1-(Difluoromethyl)-4-oxocyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can react with the difluoromethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of substituted difluoromethyl derivatives.
科学的研究の応用
1-(Difluoromethyl)-4-oxocyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals.
作用機序
The mechanism of action of 1-(Difluoromethyl)-4-oxocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity . The exact pathways and molecular targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: A key intermediate in the synthesis of succinate dehydrogenase inhibitors.
Difluoromethylated heterocyclic acids: Used in the development of fungicides and other agrochemicals.
Uniqueness
1-(Difluoromethyl)-4-oxocyclohexane-1-carboxylic acid is unique due to its specific combination of functional groups, which imparts distinct chemical properties. The presence of both a ketone and a carboxylic acid group, along with the difluoromethyl group, makes it a versatile compound for various chemical transformations and applications.
特性
分子式 |
C8H10F2O3 |
|---|---|
分子量 |
192.16 g/mol |
IUPAC名 |
1-(difluoromethyl)-4-oxocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H10F2O3/c9-6(10)8(7(12)13)3-1-5(11)2-4-8/h6H,1-4H2,(H,12,13) |
InChIキー |
DFJHECASGNGVEJ-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1=O)(C(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2alpha-[4-(Trifluoromethyl)phenyl]cyclopropane-1beta-amine](/img/structure/B15309963.png)
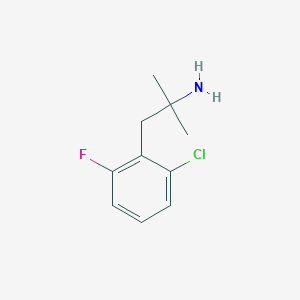
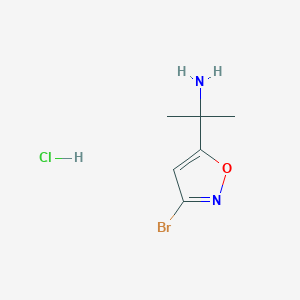
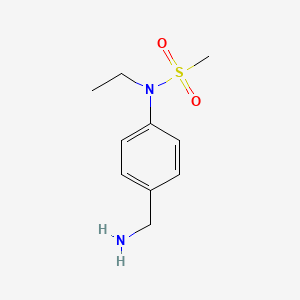
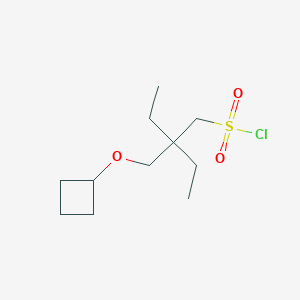

![1-[4-(Dimethylphosphoryl)pyridin-2-yl]piperazine](/img/structure/B15310010.png)
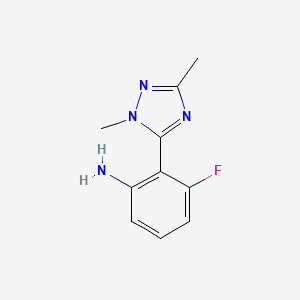
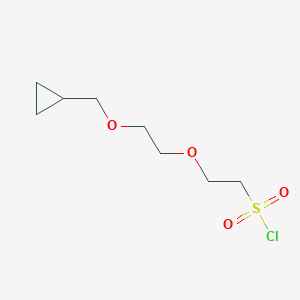
![2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylbutanamide](/img/structure/B15310034.png)
![4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl}benzoicacid](/img/structure/B15310035.png)
